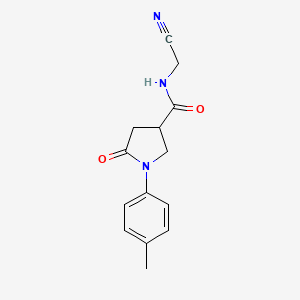
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran
Übersicht
Beschreibung
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is a chemical compound . It is a member of the benzofuran class , which are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is characterized by a 1,4 diazepine ring fused to a substituted benzene ring . It is named for the fluorine and bromine substitutions on its core benzodiazepine skeleton .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Benzofuran compounds, including 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran, have been shown to have strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to be effective antimicrobial agents . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Anti-Oxidative Activity
Benzofuran compounds have been found to possess strong anti-oxidative activities . This property makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown potential in the treatment of viral diseases. For example, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Neurotransmitter Release
Certain benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds can be used in the synthesis of complex benzofuran derivatives. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
Anticancer Agents
Benzofuran derivatives have been developed and utilized as anticancer agents. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .
Zukünftige Richtungen
Benzofuran compounds, including 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran, have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that multiple pathways are affected, leading to downstream effects such as cell growth inhibition.
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that the compound may have similar effects.
Eigenschaften
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTDRJZBYRHXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran | |
CAS RN |
1432609-54-5 | |
| Record name | 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


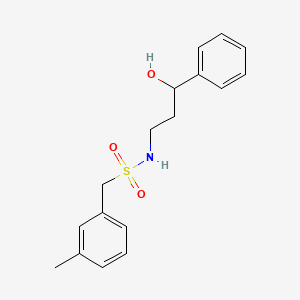
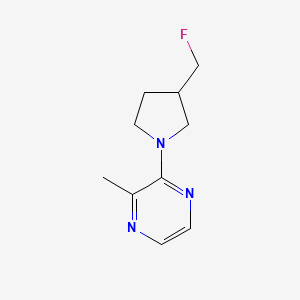


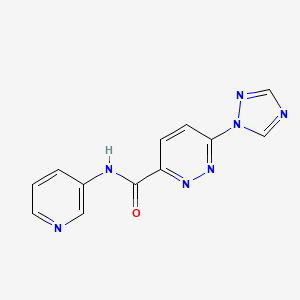
![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)

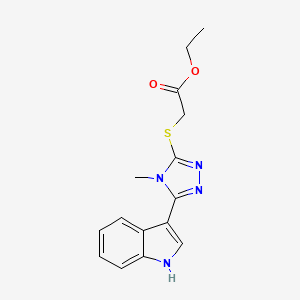
![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)
![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)

